Welcome to the BenchChem Online Store!
molecular formula C5H7N3O2 B114629 6-Amino-1-methyluracil CAS No. 2434-53-9

6-Amino-1-methyluracil

Cat. No. B114629
M. Wt: 141.13 g/mol
InChI Key: GZLZRPNUDBIQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098216B2

Procedure details

A mixture of 6-amino-1-methyluracil (14.0 g, 100 mmol), N-bromosuccinimide (21.0 g, 118 mmol), and dry DMF (250 mL) was heated at 80° C. for 3 h. The reaction mixture was evaporated in vacuo and the residue was slurried with ice-cold 50% aqueous ethanol (150 mL) and filtered. The resulting off-white solid was washed with ethanol, then ether and dried to yield 18.0 g 2a (83%). mp 274° C. dec; UV pH 1 λmax 276 nm; NMR δ (DMSO-d6) 3.26 (s, 3H, CH3), 7.02 (s, 2H, NH2), 10.89 (s, 1H, NH).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[NH:5][C:4](=[O:10])[CH:3]=1.[Br:11]N1C(=O)CCC1=O>CN(C=O)C>[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[NH:5][C:4](=[O:10])[C:3]=1[Br:11]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=CC(NC(N1C)=O)=O
Name
Quantity
21 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting off-white solid was washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(NC(N1C)=O)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.